molecular formula C11H13N3O4 B10902114 N-morpholin-4-yl-2-nitrobenzamide CAS No. 525562-93-0

N-morpholin-4-yl-2-nitrobenzamide

Cat. No.: B10902114
CAS No.: 525562-93-0
M. Wt: 251.24 g/mol
InChI Key: HNMWBRMVCONUJI-UHFFFAOYSA-N
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Description

N-morpholin-4-yl-2-nitrobenzamide: is an organic compound with the molecular formula C11H13N3O4 It is characterized by the presence of a morpholine ring attached to a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-morpholin-4-yl-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: N-morpholin-4-yl-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: N-morpholin-4-yl-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 2-nitrobenzoic acid and morpholine.

Scientific Research Applications

Chemistry: N-morpholin-4-yl-2-nitrobenzamide is used as a building block in organic synthesis.

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Medicine: this compound has shown promise in preliminary studies as an anti-cancer agent. Its cytotoxic effects on cancer cell lines are being explored to develop new chemotherapeutic drugs .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for various applications, including agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of N-morpholin-4-yl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The morpholine ring enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: N-morpholin-4-yl-2-nitrobenzamide is unique due to its specific combination of the morpholine ring and nitrobenzamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

525562-93-0

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

N-morpholin-4-yl-2-nitrobenzamide

InChI

InChI=1S/C11H13N3O4/c15-11(12-13-5-7-18-8-6-13)9-3-1-2-4-10(9)14(16)17/h1-4H,5-8H2,(H,12,15)

InChI Key

HNMWBRMVCONUJI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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